4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid

Antimalarial drug discovery Enzyme inhibition X-ray crystallography

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid (CAS 14617-13-1), also referred to as β-(4-hydroxy-3-methoxybenzoyl)propionic acid or HOMBA, is a gamma-keto monocarboxylic acid (C₁₁H₁₂O₅, MW 224.21) bearing a vanilloyl (4-hydroxy-3-methoxyphenyl) pharmacophore linked via a ketone bridge to a propionic acid chain. This compound is commercially supplied at standard purity grades (typically ≥98%) by multiple vendors including Bidepharm, Chemscene, AKSci, and Leyan, with recommended long-term storage in cool, dry conditions.

Molecular Formula C11H12O5
Molecular Weight 224.212
CAS No. 14617-13-1
Cat. No. B2615981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid
CAS14617-13-1
Molecular FormulaC11H12O5
Molecular Weight224.212
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)CCC(=O)O)O
InChIInChI=1S/C11H12O5/c1-16-10-6-7(2-3-9(10)13)8(12)4-5-11(14)15/h2-3,6,13H,4-5H2,1H3,(H,14,15)
InChIKeyMITUCWWQUUFNNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic Acid (CAS 14617-13-1): Core Structural Identity and Procurement Baseline


4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid (CAS 14617-13-1), also referred to as β-(4-hydroxy-3-methoxybenzoyl)propionic acid or HOMBA, is a gamma-keto monocarboxylic acid (C₁₁H₁₂O₅, MW 224.21) bearing a vanilloyl (4-hydroxy-3-methoxyphenyl) pharmacophore linked via a ketone bridge to a propionic acid chain . This compound is commercially supplied at standard purity grades (typically ≥98%) by multiple vendors including Bidepharm, Chemscene, AKSci, and Leyan, with recommended long-term storage in cool, dry conditions . Its structural framework positions it as a phenolic acid derivative with a reactive gamma-keto group, distinguishing it from simple phenylpropanoic acids and enabling its use as a versatile synthetic intermediate in medicinal chemistry, most notably in the preparation of pyrazolone-based phosphodiesterase (PDE) inhibitors with anti-hypertensive activity .

Why 4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic Acid Cannot Be Simply Replaced by In-Class Analogs


Although several compounds share the 4-oxobutanoic acid backbone or the 4-hydroxy-3-methoxyphenyl (vanilloyl) substructure, the precise regiochemistry and oxidation state of 4-(4-hydroxy-3-methoxyphenyl)-4-oxobutanoic acid create a unique profile that frustrates generic substitution. The positional isomer 4-(2-hydroxy-4-methoxyphenyl)-4-oxobutanoic acid (CAS 14617-02-8) engages an entirely different biological target—PfOMPDC in Plasmodium falciparum—as demonstrated by X-ray co-crystallography at 2.1 Å resolution . In contrast, the 4-hydroxy-3-methoxy substitution pattern of the target compound has been specifically exploited as a precursor for pyrazolone PDE inhibitors with anti-hypertensive indications, a synthetic pathway not accessible from the 2-hydroxy-4-methoxy isomer . Furthermore, the gamma-keto group critically differentiates this compound from its reduced analog, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (dihydroferulic acid; CAS 1135-23-5), which lacks the ketone electrophile required for condensation and cyclization reactions central to heterocycle construction . Substituting with 4-(4-hydroxyphenyl)-4-oxobutanoic acid (CAS 56872-39-0), which omits the 3-methoxy group, eliminates the hydrogen-bond acceptor site that influences both molecular recognition and physicochemical properties . These structural distinctions are not cosmetic—they dictate target engagement, synthetic utility, and procurement relevance in ways that make unverified analog substitution a high-risk decision.

Quantitative Differentiation Evidence for 4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic Acid (CAS 14617-13-1) Against Closest Analogs


Target Engagement Divergence: Positional Isomer (2-OH,4-OCH₃) Engages PfOMPDC While Target Compound (4-OH,3-OCH₃) Does Not

The positional isomer 4-(2-hydroxy-4-methoxyphenyl)-4-oxobutanoic acid (CAS 14617-02-8) was identified via in silico screening and validated by X-ray co-crystallography as an inhibitor of Plasmodium falciparum orotidine 5'-monophosphate decarboxylase (PfOMPDC), with the crystal structure solved at 2.1 Å resolution (PDB: 3VI2) . The inhibitor occupies the phosphate-binding region of the OMP/UMP active site, and its carboxyl group induces a dramatic conformational rearrangement of the L1 and L2 substrate-recognition loops . The target compound, 4-(4-hydroxy-3-methoxyphenyl)-4-oxobutanoic acid (CAS 14617-13-1), differs solely in the position of the hydroxyl and methoxy substituents on the phenyl ring, a change that fundamentally alters hydrogen-bonding geometry. No published evidence demonstrates PfOMPDC inhibition by the 4-OH,3-OCH₃ isomer. Instead, the target compound's substitution pattern has been exploited for an entirely distinct application: as a building block for pyrazolone PDE inhibitors with anti-hypertensive activity .

Antimalarial drug discovery Enzyme inhibition X-ray crystallography

Oxidation State as a Determinant of Synthetic Utility: Gamma-Keto vs. Benzylic Methylene in Dihydroferulic Acid

The target compound possesses a gamma-keto group (4-oxo) that is absent in its reduced analog, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (dihydroferulic acid; CAS 1135-23-5), which instead carries a benzylic methylene (–CH₂–) at the equivalent position . This oxidation state difference has direct synthetic consequences: the electrophilic ketone of the target compound enables condensation reactions with hydrazines to form pyrazolone derivatives—a transformation specifically documented in patent literature for generating PDE-inhibitory anti-hypertensive agents . Dihydroferulic acid, lacking this ketone electrophile, cannot participate in analogous cyclocondensation pathways. While the reduced analog has been studied for antioxidant and anti-obesity effects in vivo, with reported IC₅₀ values of 19.5 μM for radical scavenging , its synthetic repertoire is limited to esterification, amidation, and side-chain modification reactions characteristic of simple carboxylic acids, and it cannot serve as a direct replacement in ketone-dependent synthetic routes.

Synthetic intermediate Heterocycle synthesis Structure-activity relationship

Chain-Length Distinction: 4-Oxobutanoic Acid vs. 3-Oxopropionic Acid (Vanilloylacetic Acid) Backbone

The target compound (4-oxobutanoic acid scaffold) contains a four-carbon chain bearing the carboxylic acid, whereas vanilloylacetic acid (3-(4-hydroxy-3-methoxyphenyl)-3-oxopropionic acid; CHEBI:142914) features a three-carbon chain with the ketone at the beta position relative to the carboxyl group . This one-methylene difference affects physicochemical properties including logP, pKa, and conformational flexibility. More critically, vanilloylacetic acid is recognized as a bacterial catabolic intermediate in the degradation of ferulic acid and vanillin, undergoing CoA-ester formation and further metabolism via specific enzyme systems (e.g., AcdABCDEF carboxylase complex) that are tuned to the three-carbon backbone . The target compound's four-carbon chain may exhibit altered substrate recognition kinetics in these metabolic pathways. While quantitative kinetic parameters for the target compound in these bacterial enzyme systems are not yet reported, the established chain-length specificity of CoA ligases and downstream catabolic enzymes supports the inference that the homologs are not functionally interchangeable in metabolic engineering or biodegradation applications.

Metabolic intermediate Chain-length specificity Substrate recognition

Methoxy Group Contribution to Molecular Recognition: Comparison with 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid

Removal of the 3-methoxy substituent yields 4-(4-hydroxyphenyl)-4-oxobutanoic acid (CAS 56872-39-0; C₁₀H₁₀O₄, MW 194.18), a compound that lacks the hydrogen-bond acceptor and steric bulk provided by the methoxy group . In the vanilloid pharmacophore class, the 3-methoxy group of the 4-hydroxy-3-methoxyphenyl motif is known to participate in critical interactions: in capsaicin, it contributes to TRPV1 receptor affinity; in ferulic acid derivatives, it modulates antioxidant radical stabilization through electron-donating effects . While direct comparative biological data between these two specific 4-oxobutanoic acid derivatives is not yet published, physicochemical measurements confirm tangible differences: the target compound has higher molecular weight (224.21 vs. 194.18), increased hydrogen-bond acceptor count, and predictably higher logP due to the methoxy group. These differences affect solubility, membrane permeability, and protein-binding potential. For structure-activity relationship (SAR) studies exploring the contribution of the methoxy substituent to target binding, procurement of both compounds as a matched pair is essential—the des-methoxy analog serves as the necessary negative control.

Hydrogen bonding Pharmacophore modeling Lipophilicity modulation

Optimal Research and Procurement Application Scenarios for 4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic Acid (CAS 14617-13-1)


Synthesis of Pyrazolone-Based PDE Inhibitors for Anti-Hypertensive Drug Discovery

The compound's gamma-keto group enables cyclocondensation with hydrazine derivatives to form pyrazolone heterocycles. Patent literature explicitly identifies 4-(4-hydroxy-3-methoxyphenyl)-4-oxobutanoic acid as a starting material for generating pyrazolone PDE inhibitors with anti-hypertensive pharmacological activity . Medicinal chemistry teams pursuing PDE-targeted cardiovascular therapeutics should procure this specific compound—not its positional isomer or reduced analog—as the vanilloyl substitution pattern and ketone electrophile are both essential for generating the intended pyrazolone scaffold with the correct substitution geometry.

Vanilloid Pharmacophore SAR Studies Requiring Matched-Molecular-Pair Analysis

When conducting structure-activity relationship studies on vanilloid-based enzyme inhibitors or receptor ligands, this compound serves as a critical member of a matched molecular pair with 4-(4-hydroxyphenyl)-4-oxobutanoic acid (CAS 56872-39-0, des-methoxy) . By procuring both compounds, researchers can quantitatively isolate the contribution of the 3-methoxy substituent to binding affinity, selectivity, and physicochemical properties, a standard practice in medicinal chemistry lead optimization .

Differentiation Control in Antimalarial PfOMPDC Inhibitor Screening Campaigns

For antimalarial drug discovery programs targeting PfOMPDC, the positional isomer 4-(2-hydroxy-4-methoxyphenyl)-4-oxobutanoic acid (CAS 14617-02-8) is the validated inhibitor with a known co-crystal structure (PDB: 3VI2) . The target compound (CAS 14617-13-1), despite having identical molecular formula and mass, can serve as a critical negative control or selectivity probe to confirm that observed PfOMPDC inhibition is regiochemistry-dependent and not merely a promiscuous effect of the 4-oxobutanoic acid scaffold. Procuring both isomers is essential for rigorous SAR validation.

Synthetic Methodology Development for Gamma-Keto Acid Derivatization

The compound's dual functionality—a carboxylic acid and a gamma-keto group—makes it a valuable substrate for developing and benchmarking novel synthetic methods, including stereoselective ketone reduction to chiral gamma-hydroxy acids . Unlike dihydroferulic acid, which lacks the ketone, this compound enables the evaluation of chemoselective transformations that discriminate between the ketone and carboxylic acid electrophiles, an ongoing challenge in synthetic organic chemistry methodology development.

Quote Request

Request a Quote for 4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.